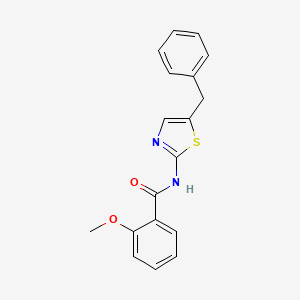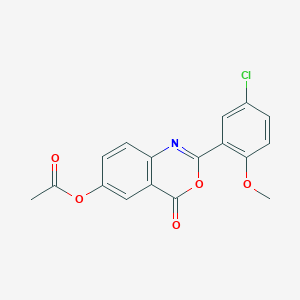![molecular formula C22H17N3O2S2 B4960143 N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-4-methoxybenzamide](/img/structure/B4960143.png)
N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-4-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-4-methoxybenzamide, commonly known as BTA-EG6, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BTA-EG6 is a small molecule inhibitor that targets the protein-protein interaction between Bcl-2 and Bak, which plays a crucial role in the regulation of apoptosis. In
作用機序
BTA-EG6 targets the BH3-binding groove of Bcl-2, which is essential for its interaction with Bak. By binding to this groove, BTA-EG6 prevents the interaction between Bcl-2 and Bak, leading to the activation of the apoptotic pathway. BTA-EG6 has been shown to induce apoptosis by activating caspase-3 and caspase-9, which are key enzymes involved in the apoptotic pathway.
Biochemical and Physiological Effects:
BTA-EG6 has been shown to have significant biochemical and physiological effects. In addition to inducing apoptosis in cancer cells, BTA-EG6 has been found to inhibit the growth and proliferation of cancer cells. BTA-EG6 has also been shown to induce autophagy, which is a cellular process that plays a crucial role in the regulation of cell survival and death. BTA-EG6 has been found to have minimal toxicity in normal cells, making it a promising candidate for cancer therapy.
実験室実験の利点と制限
One of the main advantages of BTA-EG6 is its specificity for the Bcl-2/Bak interaction. BTA-EG6 has been shown to have minimal off-target effects, making it a valuable tool for studying the role of Bcl-2/Bak interaction in various cellular processes. However, the synthesis of BTA-EG6 is complex and time-consuming, which can limit its use in some lab experiments. Additionally, the high cost of BTA-EG6 can be a limiting factor for some researchers.
将来の方向性
There are several future directions for the research on BTA-EG6. One potential direction is the development of more efficient and cost-effective synthesis methods for BTA-EG6. Another direction is the exploration of the potential applications of BTA-EG6 in other fields, such as neurodegenerative diseases. Additionally, further studies are needed to understand the long-term effects of BTA-EG6 on normal cells and tissues. Overall, the potential applications of BTA-EG6 in cancer therapy and other fields make it an exciting area of research.
合成法
BTA-EG6 can be synthesized using a multi-step synthesis method that involves the reaction of 4-methoxybenzoyl chloride with potassium thioacetate to form 4-methoxybenzoylthioacetate. This intermediate is then reacted with 4-(2-aminophenyl)benzothiazole to form the final product, BTA-EG6. The synthesis method has been optimized to improve the yield and purity of BTA-EG6, which is essential for its use in scientific research.
科学的研究の応用
BTA-EG6 has been extensively studied for its potential applications in cancer therapy. The protein-protein interaction between Bcl-2 and Bak is known to play a crucial role in the regulation of apoptosis, and the inhibition of this interaction has been shown to induce apoptosis in cancer cells. BTA-EG6 has been found to be a potent inhibitor of this interaction and has been shown to induce apoptosis in various cancer cell lines, including leukemia, breast cancer, and lung cancer. BTA-EG6 has also been shown to enhance the efficacy of chemotherapy drugs, making it a promising candidate for combination therapy.
特性
IUPAC Name |
N-[[4-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl]-4-methoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O2S2/c1-27-17-12-8-14(9-13-17)20(26)25-22(28)23-16-10-6-15(7-11-16)21-24-18-4-2-3-5-19(18)29-21/h2-13H,1H3,(H2,23,25,26,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BFKGXIXSJJYPIB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)NC(=S)NC2=CC=C(C=C2)C3=NC4=CC=CC=C4S3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{[4-(1,3-benzothiazol-2-yl)phenyl]carbamothioyl}-4-methoxybenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2,4-dichloro-N-[5-({2-oxo-2-[(2-phenoxyethyl)amino]ethyl}thio)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B4960073.png)

![4-[4-(benzyloxy)benzyl]thiomorpholine](/img/structure/B4960093.png)

![N-(3,4-dimethylphenyl)-1-[(3-isopropyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinamine](/img/structure/B4960096.png)
![2-butyryl-5-[2-(ethylthio)propyl]-1,3-cyclohexanedione](/img/structure/B4960104.png)

![15-(4-hydroxyphenyl)-19-isopropyl-5,9-dimethyl-14,16-dioxo-15-azapentacyclo[10.5.2.0~1,10~.0~4,9~.0~13,17~]nonadec-18-ene-5-carboxylic acid](/img/structure/B4960107.png)
![methyl 3-{[(1-benzyl-4-piperidinyl)carbonyl]amino}benzoate](/img/structure/B4960108.png)
![5-({[3-(4-morpholinyl)propyl]amino}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4960110.png)
![3-{[(2-hydroxy-2-phenylethyl)amino]carbonyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B4960114.png)
![1-[3-(2-isopropylphenoxy)propyl]pyrrolidine oxalate](/img/structure/B4960119.png)
![N~2~-ethyl-N~1~-(4-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B4960124.png)
![3-(ethylthio)-6-(2-thienyl)-6,7-dihydro[1,2,4]triazino[5,6-d][3,1]benzoxazepine](/img/structure/B4960135.png)